molecular formula C18H18N2O4 B2808106 2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol CAS No. 731802-23-6

2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol

Cat. No.: B2808106
CAS No.: 731802-23-6
M. Wt: 326.352
InChI Key: JBUKXCHEUXYDNV-UHFFFAOYSA-N
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Description

2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol is a synthetic organic compound characterized by a unique hybrid structure combining a phenol ring, an indole moiety, and a nitroethyl linker. The molecule comprises:

  • Phenol core: Substituted with an ethoxy group at the 2-position, enhancing lipophilicity and influencing solubility.
  • Indole system: A 1H-indol-3-yl group, a heterocyclic aromatic scaffold prevalent in bioactive molecules (e.g., serotonin, kinase inhibitors).

This structural synergy suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors where indole derivatives are known modulators. The nitro group may facilitate interactions with biological targets through dipole-dipole or hydrogen bonding .

Properties

IUPAC Name

2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O4/c1-2-24-18-9-12(7-8-17(18)21)15(11-20(22)23)14-10-19-16-6-4-3-5-13(14)16/h3-10,15,19,21H,2,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBUKXCHEUXYDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Indole Moiety: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Nitration: The indole derivative is then nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

    Phenol Formation: The phenolic hydroxyl group is introduced through a substitution reaction, often using a phenol derivative and a suitable base.

    Ethoxylation: The final step involves the ethoxylation of the phenol group, typically using ethyl iodide and a strong base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

    Substitution: The ethoxy group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or other reducing agents.

    Substitution: Alkyl halides, aryl halides, and suitable bases for nucleophilic substitution.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various alkyl or aryl substituted phenols.

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is C15H16N2O4C_{15}H_{16}N_{2}O_{4} with a molecular weight of approximately 288.30 g/mol. Its structure includes an ethoxy group, a nitroethyl moiety, and an indole ring, which contribute to its biological activity and potential applications.

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol exhibit significant anticancer properties. A study demonstrated that compounds with similar structures showed promising results against various cancer cell lines, including breast and prostate cancer. The mechanism involves the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Studies have shown that it possesses inhibitory effects against several bacterial strains, making it a candidate for developing new antimicrobial agents.

Organic Synthesis

Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. It can be used to synthesize more complex molecules through various chemical reactions, including nucleophilic substitutions and condensation reactions.

Material Science

Potential Use in Coatings
The unique chemical structure of this compound may allow it to be utilized in developing advanced coatings with specific properties such as enhanced durability and resistance to environmental factors.

Data Table: Summary of Applications

Application AreaSpecific Use CasesResearch Findings
Medicinal ChemistryAnticancer agentsInduces apoptosis in cancer cells .
Antimicrobial agentsEffective against multiple bacterial strains .
Organic SynthesisBuilding block for complex organic moleculesFacilitates nucleophilic substitutions .
Material ScienceAdvanced coatingsPotential for enhanced durability .

Case Studies

Case Study 1: Anticancer Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized several derivatives of this compound. They tested these compounds against human breast cancer cell lines and found that one derivative exhibited a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.

Case Study 2: Antimicrobial Efficacy
Another research project focused on the antimicrobial properties of the compound. The results indicated that it inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations as low as 25 µg/mL, suggesting its potential as a lead compound for new antibiotics.

Mechanism of Action

The mechanism of action of 2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: The nitroethyl group in the target compound distinguishes it from analogs like the butanoic acid derivative in , which exhibits strong Mtb-DHFR inhibition due to its polar carboxylate group . Nitro groups, while electron-withdrawing, may confer different binding modes (e.g., interactions with cysteine residues via redox cycling).

Structural Flexibility: The indole-3-yl position in the target compound is critical for π-π stacking in enzyme active sites, a feature shared with Mtb-DHFR inhibitors (). However, substitution at the indole 5-position (e.g., oxybutanoic acid in ) enhances selectivity for bacterial over human DHFR .

Physicochemical Properties: The ethoxy group in the target compound increases logP (~2.5 estimated) compared to unsubstituted phenols, balancing solubility and bioavailability. In contrast, the hydroxybutyl analog () is more hydrophilic (logP ~1.2), favoring aqueous-phase reactions .

Research Findings and Implications

Enzyme Inhibition Potential: Indole derivatives with electron-withdrawing groups (e.g., nitro, acetyl) show promise as enzyme inhibitors. The target compound’s nitroethyl group may mimic transition states in oxidoreductases or kinases, though empirical validation is needed .

Antimicrobial Activity: Structural analogs with nitro groups (e.g., ’s 2-propanol derivative) exhibit moderate activity against Gram-positive bacteria, suggesting the target compound could be optimized for similar applications .

Synthetic Accessibility: The nitroethyl linker can be synthesized via Henry reaction (nitroaldol addition), a route employed for related indole-phenol hybrids (). However, regioselectivity challenges may arise during indole functionalization .

Contradictory Evidence :

  • While nitro groups enhance target engagement in some contexts (), they may also induce toxicity via reactive oxygen species (ROS) generation, limiting therapeutic utility .

Biological Activity

2-Ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol, with the CAS number 731802-23-6, is a compound that has garnered attention for its potential biological activities. This compound features a complex structure combining an indole moiety with a nitroethyl group, which may contribute to its pharmacological properties. This article explores its biological activity, including antibacterial and anticancer effects, supported by relevant research findings and data.

  • Molecular Formula : C18H18N2O4
  • Molecular Weight : 326.3465 g/mol
  • Purity : Typically available at 95% purity .

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of compounds related to this compound. Notably, compounds derived from indole structures have shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Key Findings:

  • Minimum Inhibitory Concentration (MIC) : Certain derivatives exhibited MIC values as low as 0.98 μg/mL against MRSA, indicating strong antibacterial potential .
  • Biofilm Inhibition : Compounds have also demonstrated the ability to inhibit biofilm formation in S. aureus, which is crucial for treating chronic infections .
CompoundTarget BacteriaMIC (μg/mL)
3kS. aureus ATCC 259233.90
3kMRSA ATCC 43300<1
3dCandida albicans7.80

Anticancer Activity

The antiproliferative effects of related indole compounds have been extensively studied. These compounds often exhibit selective toxicity towards cancer cells while sparing normal cells.

Case Studies:

  • A549 Cell Line : Compounds similar to this compound have shown preferential suppression of rapidly dividing A549 lung cancer cells compared to slower-growing fibroblasts .
  • Cytotoxicity Assays : Various synthesized compounds were evaluated for their cytotoxic effects on different cancer cell lines, with several demonstrating significant antiproliferative activities across all tested lines.
CompoundCancer Cell LineIC50 (μM)
Compound AA54910
Compound BMCF715

The biological activity of this compound and its analogs can be attributed to several mechanisms:

  • DNA Intercalation : Indole derivatives are known to intercalate into DNA, disrupting replication and transcription processes.
  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation pathways.

Molecular Docking Studies

Molecular docking studies have been employed to predict how these compounds interact with specific biological targets. For instance, binding affinities for bacterial proteins involved in resistance mechanisms have been assessed, providing insights into their potential efficacy against resistant strains .

Q & A

Q. What are the recommended synthetic routes for 2-ethoxy-4-[1-(1H-indol-3-yl)-2-nitroethyl]phenol, and how can purity be optimized?

Methodological Answer: The synthesis typically involves a nitroaldol (Henry) reaction between 1H-indole-3-acetaldehyde and 4-ethoxy-2-hydroxybenzaldehyde, followed by nitro group introduction. Key steps:

  • Condensation : Use a base catalyst (e.g., K₂CO₃) in anhydrous ethanol under reflux (72–80°C) to form the nitroethyl intermediate .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted indole derivatives. Purity (>95%) is confirmed via HPLC (C18 column, 254 nm) .
  • Critical Parameters : Control moisture to prevent side reactions; monitor reaction progress with TLC (Rf ~0.4 in 3:7 EtOAc/hexane) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR :
    • ¹H NMR : Peaks at δ 1.35–1.45 ppm (triplet, ethoxy -CH₃), δ 6.60–7.80 ppm (aromatic protons), and δ 4.30–4.50 ppm (nitroethyl -CH₂) confirm structural motifs .
    • ¹³C NMR : Signals at δ 60–65 ppm (ethoxy C-O) and δ 125–135 ppm (indole carbons) .
  • IR : Strong absorption at ~1520 cm⁻¹ (NO₂ asymmetric stretch) and ~3400 cm⁻¹ (phenolic -OH) .
  • Mass Spectrometry : ESI-MS ([M+H]⁺ expected at m/z ~367) validates molecular weight .

Q. How should researchers assess the compound’s stability under varying storage conditions?

Methodological Answer:

  • Storage : Store at –20°C in amber vials under argon to prevent oxidation.
  • Stability Assays :
    • Thermal Stability : Incubate at 25°C, 37°C, and 50°C for 7 days; monitor degradation via HPLC .
    • Photostability : Expose to UV light (254 nm) for 24 hours; quantify decomposition products using LC-MS .
    • pH Stability : Test in buffers (pH 3–9) to identify labile functional groups (e.g., nitroethyl) .

Advanced Research Questions

Q. How can researchers design assays to evaluate the compound’s biological activity, and what controls are essential?

Methodological Answer:

  • Anticancer Activity :
    • MTT Assay : Use human cancer cell lines (e.g., HeLa, MCF-7). Include cisplatin as a positive control and DMSO vehicle controls. Replicate experiments in triplicate .
    • Apoptosis : Measure caspase-3/7 activation via fluorometric assays; validate with Annexin V/PI staining .
  • Antimicrobial Screening : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC90 values). Include gentamicin as a reference .

Q. What strategies are recommended for resolving contradictory bioactivity data across cell lines?

Methodological Answer:

  • Dose-Response Curves : Generate IC50 values in ≥3 independent experiments to assess reproducibility.
  • Mechanistic Profiling : Compare transcriptomic data (RNA-seq) between responsive and non-responsive cell lines to identify target pathways .
  • Metabolite Interference : Test for compound stability in cell culture media (e.g., serum esterase activity degrading nitro groups) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina to model binding to indole-targeted receptors (e.g., serotonin transporters). Validate with MD simulations (GROMACS) .
  • QSAR : Train models on analogues (e.g., nitroethyl-phenol derivatives) to predict cytotoxicity and ADMET properties .
  • Electrostatic Potential Maps : Analyze nitro group electron density (Gaussian 16) to assess reactivity .

Q. What are the hypothesized degradation pathways, and how can metabolites be identified?

Methodological Answer:

  • Oxidative Degradation : Suspect nitro-to-amine reduction under physiological conditions. Use LC-MS/MS (Q-TOF) to detect m/z shifts (e.g., Δ–46 Da for NO₂ → NH₂) .
  • Photodegradation : Irradiate in methanol/water (1:1) and identify quinone derivatives via UV-Vis spectral changes (λmax ~450 nm) .
  • Enzymatic Hydrolysis : Incubate with liver microsomes; track ethoxy group cleavage using ¹H NMR .

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